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Compound of Interest

Compound Name: Belinostat

Cat. No.: B1684142

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of belinostat with alternative
therapies for platinum-resistant ovarian cancer (PROC). The information is based on available
preclinical and clinical trial data, with a focus on quantitative outcomes and experimental
methodologies.

Efficacy of Belinostat and Comparator Therapies

The treatment landscape for platinum-resistant ovarian cancer is challenging, with limited
options and modest response rates.[1] Standard-of-care typically involves single-agent non-
platinum chemotherapy, with bevacizumab combinations also representing a key therapeutic
strategy.[2] Belinostat, a histone deacetylase (HDAC) inhibitor, has been investigated as a
monotherapy and in combination regimens in this setting.

Monotherapy Efficacy

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1684142?utm_src=pdf-interest
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876313/
https://pubmed.ncbi.nlm.nih.gov/32771276/
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

Median
Overall . .
. Progression- Median Overall
Treatment Trial Response . .
Free Survival Survival (OS)
Rate (ORR)
(PFS)
Belinostat Phase Il 0%]3] 2.3 months[4] Not Reported
Pegylated
Liposomal
o Phase Il 25.7%[5] 5.7 months[5] 11 months[5]
Doxorubicin
(PLD)
Paclitaxel NCI TRC 9103 22%][6] 4.5 months[6] 8.8 months|[6]
Topotecan Phase Il 14%]7] Not Reported Not Reported
Gemcitabine Phase I 13.9%]8] Not Reported 6.7 months|[8]

Combination Therapy Efficacy
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Median

Overall . .

Treatment . Progression- Median Overall
o Trial Response . .

Combination Free Survival Survival (OS)

Rate (ORR)

(PFS)
Belinostat +
] GOG Phase Il 7.4%(3] 3.3 months|[3] 13.7 months[3]
Carboplatin
Belinostat +
Carboplatin +
) Phase Il 31%*[9] Not Reported Not Reported

Paclitaxel
(BelCaP)
Bevacizumab + AURELIA (Phase

27.3%[10] 6.7 months[10] 16.6 months[10]
Chemotherapy 1))
Chemotherapy AURELIA (Phase

11.8%[10] 3.4 months[10] 13.3 months[10]
Alone 1))
Pembrolizumab ENGOT-

) 8.3 months (ITT

+ Paclitaxel £ Ov65/KEYNOTE-  50.4%][11] 18.2 months[11]

Bevacizumab

B96 (Phase III)

population)[11]

Placebo +
Paclitaxel +

Bevacizumab

ENGOT-
ov65/KEYNOTE-
B96 (Phase III)

40.8%[11]

6.4 months (ITT
population)[11]

14.0 months[11]

*Note: This trial included patients with a median platinum-free interval of 12.5 months, with 31%
having relapsed within 6 months of first-line platinum therapy.[9] **Chemotherapy options in the

AURELIA trial were pegylated liposomal doxorubicin, weekly paclitaxel, or topotecan.[10]

Experimental Protocols
Belinostat Monotherapy (Phase Il)

o Objective: To evaluate the activity of belinostat in women with metastatic or recurrent

platinum-resistant epithelial ovarian cancer (EOC) and micropapillary (LMP) ovarian tumors.

[4]

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3330705/
https://ascopubs.org/doi/10.1200/jco.2008.26.15_suppl.5519
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://www.springermedicine.com/ovarian-cancer/esmo-2025/immunotherapy-improves-survival-platinum-resistant/51676242
https://ascopubs.org/doi/10.1200/jco.2008.26.15_suppl.5519
https://pubmed.ncbi.nlm.nih.gov/24637997/
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://www.benchchem.com/product/b1684142?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20304628/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Patient Population: Patients with histologically or cytologically confirmed platinum-resistant
(progression within 6 months of platinum therapy) recurrent EOC or LMP tumors who had
received no more than 3 prior lines of chemotherapy.[12]

Dosing Regimen: Belinostat 1000 mg/m2 administered intravenously on days 1-5 of a 21-
day cycle.[4]

Primary Endpoint: Objective response rate.[13]

Secondary Endpoints: Stable disease rate, survival, and tolerability.[13]

Belinostat in Combination with Carboplatin (GOG Phase

1)

Objective: To evaluate the impact of belinostat in combination with carboplatin in women
with platinum-resistant ovarian cancer.[3]

Patient Population: Eligible patients had measurable, recurrent disease within six months of
their last dose of a platinum-based combination.[3]

Dosing Regimen: Belinostat was dosed at 1,000 mg/m2 daily for five days with carboplatin
AUC 5 on day three of 21-day cycles.[3]

Primary Endpoint: Overall response rate (ORR).[3]

AURELIA Trial: Bevacizumab with Chemotherapy (Phase
1))

Objective: To evaluate the efficacy of adding bevacizumab to single-agent chemotherapy in
platinum-resistant ovarian cancer.[10]

Patient Population: Patients with measurable/assessable ovarian cancer that had
progressed less than 6 months after completing platinum-based therapy. Patients with a
history of bowel obstruction or more than two prior anticancer regimens were ineligible.[10]

Dosing Regimen: Investigators selected chemotherapy (pegylated liposomal doxorubicin,
weekly paclitaxel, or topotecan). Patients were then randomly assigned to receive
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chemotherapy alone or with bevacizumab (10 mg/kg every 2 weeks or 15 mg/kg every 3
weeks) until progression.[10]

e Primary Endpoint: Progression-free survival (PFS) by RECIST criteria.[10]

o Secondary Endpoints: Objective response rate (ORR), overall survival (OS), safety, and
patient-reported outcomes.[10]

Visualizing Mechanisms and Workflows
Belinostat's Mechanism of Action

Belinostat is a pan-histone deacetylase (HDAC) inhibitor.[14] By inhibiting HDACs, belinostat
leads to the accumulation of acetylated histones, resulting in a more open chromatin structure.
[15] This promotes the transcription of otherwise silenced tumor suppressor genes, such as
p21, which can induce cell cycle arrest.[15] Furthermore, belinostat modulates the expression
of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bim, Puma, and Noxa, while
decreasing the anti-apoptotic protein Bcl-xL, ultimately leading to apoptosis.[14]
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Belinostat's mechanism of action in ovarian cancer cells.
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Experimental Workflow: Phase Il Belinostat Trial

The following diagram illustrates the workflow of the Phase Il clinical trial evaluating single-
agent belinostat in patients with platinum-resistant ovarian cancer.
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Workflow of the Phase Il trial of belinostat in PROC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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